o-tert-Butylstilbazolium betaine
Description
Historical Context of Betaine (B1666868) Dyes in Solvent Polarity Scales
The use of betaine dyes as indicators of solvent polarity has a rich history. A landmark in this field was the development of Reichardt's dye, also known as Betaine 30. wikipedia.orgsigmaaldrich.com In 1963, Karl Dimroth and Christian Reichardt introduced this pyridinium (B92312) N-phenolate betaine dye, which exhibits a remarkable negative solvatochromism. osti.govresearchgate.net This means its color changes significantly with the polarity of the solvent, shifting to shorter wavelengths (a hypsochromic or blue shift) as solvent polarity increases. wikipedia.orgresearchgate.net
This pronounced solvatochromic effect led to the establishment of the ET(30) solvent polarity scale. wikipedia.orgosti.govrsc.org The ET(30) value for a solvent is defined as the molar transition energy of Reichardt's dye in that solvent, expressed in kcal/mol. rsc.org This scale provided chemists with a comprehensive empirical measure of solvent polarity, encompassing all possible intermolecular forces between the dye and the solvent molecules. acs.org The ET(30) scale has been determined for hundreds of organic solvents and their mixtures, becoming a widely used tool in chemical research. mdpi.comresearchgate.net The success and utility of Reichardt's dye paved the way for the development and study of other solvatochromic dyes, including other betaines and merocyanines like o-tert-butylstilbazolium betaine, for creating more specific solvent property scales. capes.gov.bracs.org
Significance of Solvatochromic Probes in Quantifying Solvent Effects
The significance of these probes lies in their ability to provide an empirical, quantitative measure of the complex interplay of forces between a solute and solvent molecules. These interactions, which include dipole-dipole forces, hydrogen bonding, and dispersion forces, fundamentally influence chemical reaction rates, equilibrium positions, and spectroscopic transitions. acs.org By using solvatochromic probes, researchers can:
Develop empirical solvent scales: As exemplified by the ET(30) and SA scales, these probes allow for the classification of solvents based on their polarity or specific interaction capabilities (like hydrogen-bond acidity). capes.gov.bracs.orgmdpi.com
Investigate reaction mechanisms: Changes in the local environment of a reaction can be monitored, providing insights into the solvation of reactants, transition states, and products. chemimpex.com
Probe complex systems: Solvatochromic dyes are used to study the polarity of microenvironments in biological systems, on surfaces, and within polymers. sigmaaldrich.comnih.govrsc.org
Develop sensors: The distinct colorimetric response of these dyes to changes in their surroundings makes them effective components in sensors for detecting pollutants or monitoring chemical processes. chemimpex.comacs.orgfishersci.ca
In essence, solvatochromic probes translate the microscopic world of molecular interactions into a macroscopic, measurable property—color—thereby providing a powerful method for understanding and quantifying solvent effects. nih.govacs.org
Structural Features and Electronic Characteristics of this compound as a Merocyanine (B1260669) Dye
This compound belongs to the class of merocyanine dyes. wikipedia.orgresearchgate.net Merocyanines are characterized by a molecular structure that contains an electron-donating group and an electron-accepting group linked by a conjugated chain of atoms. researchgate.net This "push-pull" electronic structure is fundamental to their properties. mdpi.com
A key feature of merocyanine dyes like this compound is their ability to exist as a hybrid of two main resonance structures: a neutral, quinoidal form and a charged, zwitterionic (betaine) form. wikipedia.orgrsc.org
The equilibrium between these two forms is highly dependent on the surrounding solvent. In nonpolar solvents, the neutral form is generally more stable. In polar solvents, the zwitterionic form is stabilized through dipole-dipole interactions and, if applicable, hydrogen bonding. wikipedia.orgrsc.org The electronic transition from the ground state to the first excited state involves a significant redistribution of electron density, leading to a large change in the molecule's dipole moment. nih.gov It is this differential solvation of the ground and excited states that gives rise to the pronounced solvatochromism. nih.govmdpi.comresearchgate.net For dyes with a more polar, zwitterionic ground state and a less polar excited state, an increase in solvent polarity will stabilize the ground state more than the excited state. This increases the energy gap for the electronic transition, resulting in the absorption of higher-energy (shorter wavelength) light, a phenomenon known as negative solvatochromism. mdpi.comucsd.edu
The structure of this compound includes a pyridinium ring as the electron acceptor and a phenolate (B1203915) ring as the electron donor, with tert-butyl groups influencing its solubility and steric properties. capes.gov.brresearchgate.net
Interactive Data Table: Properties of this compound and its Homomorph
| Property | This compound | o,o'-di-tert-Butylstilbazolium betaine |
| CAS Number | 153280-17-2 synchem.de | 38039-60-0 lookchem.com |
| Molecular Formula | C₁₈H₂₁NO synchem.de | C₂₂H₂₉NO lookchem.com |
| Molecular Weight | 267.37 g/mol synchem.de | 323.47 g/mol lookchem.com |
| IUPAC Name | Not readily available | 2,6-ditert-butyl-4-[2-(1-methylpyridin-4-ylidene)ethylidene]cyclohexa-2,5-dien-1-one |
| Use | Basic probe for solvent acidity (SA) scale capes.gov.br | Non-basic homomorph for SA scale capes.gov.br |
Interactive Data Table: Solvatochromism of Reichardt's Dye (Betaine 30) in Various Solvents
This table illustrates the concept of solvatochromism, which is central to the function of betaine dyes.
| Solvent | ET(30) (kcal/mol) | Color of Solution |
| Diphenyl ether | 35.3 | Green-Blue |
| Acetone | 42.2 | Green |
| Dimethylformamide | 43.8 | Blue-Violet |
| Ethanol (B145695) | 51.9 | Violet |
| Methanol (B129727) | 55.4 | Red-Violet |
| Water | 63.1 | Yellow-Orange |
Data sourced from various chemical education and research materials demonstrating the properties of Reichardt's Dye. wikipedia.orgucsd.edu
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(4E)-2-tert-butyl-4-[2-(1-methylpyridin-4-ylidene)ethylidene]cyclohexa-2,5-dien-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO/c1-18(2,3)16-13-15(7-8-17(16)20)6-5-14-9-11-19(4)12-10-14/h5-13H,1-4H3/b15-6+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNRLDHBQABKNSE-GIDUJCDVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=CC=C2C=CN(C=C2)C)C=CC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)C1=C/C(=C/C=C2C=CN(C=C2)C)/C=CC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40628585 | |
| Record name | (4E)-2-tert-Butyl-4-[2-(1-methylpyridin-4(1H)-ylidene)ethylidene]cyclohexa-2,5-dien-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40628585 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
153280-17-2 | |
| Record name | (4E)-2-tert-Butyl-4-[2-(1-methylpyridin-4(1H)-ylidene)ethylidene]cyclohexa-2,5-dien-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40628585 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Chemical Modifications of Stilbazolium Betaines
Advanced Synthetic Routes to o-tert-Butylstilbazolium Betaine (B1666868)
The primary and most versatile method for the synthesis of stilbazolium betaines, including the o-tert-butyl derivative, is the Knoevenagel condensation. mdpi.comnih.gov This reaction involves the base-catalyzed condensation of an active methylene (B1212753) compound, typically a substituted picolinium salt, with a carbonyl compound, in this case, an appropriately substituted benzaldehyde (B42025).
Strategic Approaches for Optimized Synthesis
The synthesis of o-tert-butylstilbazolium betaine would strategically involve the reaction of 4-methylpyridinium salt (4-picoline quaternized with a suitable alkyl halide) and 2-tert-butylbenzaldehyde. The key to an optimized synthesis lies in the careful selection of reaction conditions to maximize the yield and purity of the final product. The presence of the bulky tert-butyl group on the benzaldehyde ring introduces steric hindrance, which can influence the reaction kinetics and potentially lead to the formation of side products. Therefore, optimizing the temperature, reaction time, and catalyst concentration is crucial for an efficient synthesis.
A general synthetic scheme for this compound via Knoevenagel condensation is depicted below:
Scheme 1: General synthetic route to this compound via Knoevenagel condensation.
Catalytic Systems and Reaction Conditions in Stilbazolium Betaine Synthesis
The choice of catalyst and reaction conditions plays a pivotal role in the success of the Knoevenagel condensation for stilbazolium betaine synthesis. A variety of basic catalysts have been employed for this transformation, with piperidine (B6355638) being a classic and effective choice. researchgate.net Other amine bases, as well as alkali metal hydroxides or alkoxides, can also be utilized.
The reaction is typically carried out in a suitable organic solvent that can dissolve the reactants and facilitate the reaction. Ethanol (B145695) is a commonly used solvent due to its ability to dissolve both the pyridinium (B92312) salt and the benzaldehyde derivative. mdpi.com The reaction temperature can range from room temperature to reflux, depending on the reactivity of the substrates and the catalyst used. The progress of the reaction is often monitored by techniques such as thin-layer chromatography (TLC) to determine the optimal reaction time. Upon completion, the product is typically isolated by precipitation or crystallization.
| Catalyst | Solvent | Temperature | General Observations |
| Piperidine | Ethanol | Room Temperature to Reflux | Widely used, generally good yields. |
| Pyrrolidine | Ethanol | Room Temperature | Can be more effective than piperidine in some cases. |
| Sodium Hydroxide (B78521) | Methanol (B129727)/Water | Room Temperature | Strong base, can lead to side reactions if not controlled. |
| Potassium Carbonate | DMF | Elevated Temperatures | Solid base, can simplify work-up. |
Interactive Data Table 1: Common Catalytic Systems and Reaction Conditions for Stilbazolium Betaine Synthesis.
Synthesis and Characterization of Homomorphs and Analogues
The synthetic principles applied to this compound can be extended to prepare a range of homomorphs and analogues with modified physical and chemical properties.
Preparation of o,o'-Di-tert-Butylstilbazolium Betaine and Related Derivatives
A significant analogue of this compound is o,o'-di-tert-butylstilbazolium betaine. The synthesis of this derivative would follow a similar Knoevenagel condensation pathway, utilizing 2,6-di-tert-butylbenzaldehyde as the carbonyl component. The presence of two bulky tert-butyl groups flanking the phenolic oxygen in the final product would impart even greater steric hindrance, which can significantly influence its molecular geometry and electronic properties.
The precursor, 2,6-di-tert-butylphenol, is a commercially available compound that can be converted to the required 2,6-di-tert-butylbenzaldehyde through appropriate formylation reactions. wikipedia.org
The characterization of these compounds relies on a combination of spectroscopic techniques. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for confirming the molecular structure, with characteristic signals for the vinyl protons and the aromatic protons of the pyridinium and phenyl rings. Infrared (IR) spectroscopy helps in identifying the functional groups present, such as the C=C double bond of the stilbene (B7821643) core and the various aromatic C-H bonds. Mass spectrometry is used to determine the molecular weight and confirm the elemental composition.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Key Characterization Techniques |
| This compound | C₁₈H₂₁NO | 267.37 | ¹H NMR, ¹³C NMR, IR, Mass Spectrometry |
| o,o'-Di-tert-butylstilbazolium betaine | C₂₂H₂₉NO | 323.47 acs.org | ¹H NMR, ¹³C NMR, IR, Mass Spectrometry |
Interactive Data Table 2: Properties of this compound and its Di-tert-Butyl Analogue.
Design Principles for Modulating Electronic Structure in Stilbazolium Betaine Derivatives
The electronic structure of stilbazolium betaines, and consequently their color and nonlinear optical properties, can be finely tuned by strategic chemical modifications. The introduction of bulky substituents, such as the tert-butyl group, plays a significant role in this modulation.
The primary design principles for modulating the electronic structure include:
Steric Effects: The introduction of bulky groups like tert-butyl in the ortho position of the phenolic ring can force the phenyl and pyridinium rings to twist out of planarity. acs.org This deviation from planarity affects the extent of π-conjugation along the molecular backbone, which in turn influences the energy levels of the frontier molecular orbitals (HOMO and LUMO) and thus the absorption and emission spectra of the molecule.
Inductive and Resonance Effects: The electronic nature of the substituents on both the phenyl and pyridinium rings can be altered to modulate the intramolecular charge transfer (ICT) character of the molecule. Electron-donating groups on the phenyl ring and electron-withdrawing groups on the pyridinium ring generally enhance the ICT, leading to a red-shift in the absorption maximum.
By systematically varying the position and number of bulky substituents, a library of stilbazolium betaine derivatives with a wide range of electronic and optical properties can be generated.
Green Chemistry Approaches in Stilbazolium Betaine Synthesis
In line with the growing emphasis on sustainable chemical practices, green chemistry principles are being increasingly applied to the synthesis of stilbazolium betaines. These approaches aim to reduce the environmental impact of the synthesis by minimizing waste, using less hazardous reagents, and improving energy efficiency.
Two promising green chemistry strategies for stilbazolium betaine synthesis are microwave-assisted synthesis and solvent-free synthesis.
Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool to accelerate organic reactions. researchgate.netresearchgate.net In the context of Knoevenagel condensation, microwave heating can significantly reduce reaction times from hours to minutes and often leads to higher yields and cleaner products compared to conventional heating methods. researchgate.netresearchgate.net This is attributed to the efficient and uniform heating of the reaction mixture by microwaves.
Solvent-Free Synthesis: Conducting reactions in the absence of a solvent, or in the presence of a minimal amount of a benign solvent, is a cornerstone of green chemistry. google.comgoogle.com For the synthesis of stilbazolium betaines, solvent-free Knoevenagel condensation can be achieved by grinding the solid reactants together, sometimes with a solid-supported catalyst. This approach eliminates the need for large volumes of volatile organic solvents, thereby reducing waste and environmental pollution.
The adoption of these green methodologies not only makes the synthesis of stilbazolium betaines more environmentally friendly but can also offer economic benefits through reduced energy consumption and solvent costs.
Spectroscopic Investigations of Solvatochromic Behavior
Electronic Absorption Spectroscopy of o-tert-Butylstilbazolium Betaine (B1666868)
Electronic absorption spectroscopy, which measures the absorption of light by a molecule as a function of wavelength, provides crucial insights into the electronic transitions within the molecule. For o-tert-butylstilbazolium betaine, the position, intensity, and shape of its absorption bands are highly sensitive to the solvent environment.
Analysis of UV-Vis Absorption Maxima and Band Shapes
The UV-Vis absorption spectrum of this compound is characterized by a strong intramolecular charge-transfer (ICT) band. The position of the maximum absorption wavelength (λmax) of this band is a key indicator of the solvent's polarity. In non-polar solvents, the absorption occurs at longer wavelengths, while in polar solvents, a significant blue-shift (hypsochromic shift) is observed. For instance, the λmax can range from around 882 nm in tetrachloromethane to 453 nm in water. researchgate.net This large shift is attributed to the substantial decrease in the molecule's dipole moment upon photoexcitation. researchgate.netijcce.ac.ir
The shape of the absorption band can also provide information about the solute-solvent interactions. In many solvents, the absorption spectra of similar betaine dyes exhibit an isosbestic point when temperature is varied, suggesting an equilibrium between two different solvated forms of the dye. researchgate.net For example, in methanol (B129727), this has been proposed to be an equilibrium between the betaine hydrogen-bonded to one and two solvent molecules. researchgate.net
The table below presents the UV-Vis absorption maxima of a related benchmark dye, Betaine 30, in various solvents, illustrating the significant negative solvatochromism.
Table 1: UV-Vis Absorption Maxima (λmax) of Betaine 30 in Various Solvents
| Solvent | λmax (nm) |
|---|---|
| 1,4-Dioxane | 676 |
| Acetone | 677 |
| 2-Propanol | 627 |
| Ethanol (B145695) | 593 |
Solvatochromic Shifts: Positive, Negative, and Inverted Trends
Solvatochromism is broadly classified into positive (bathochromic shift with increasing solvent polarity) and negative (hypsochromic shift with increasing solvent polarity) types. researchgate.net this compound and its analogs are classic examples of molecules exhibiting negative solvatochromism. ijcce.ac.ir This behavior is a direct consequence of the ground state being more polar than the excited state. Polar solvents stabilize the highly dipolar ground state more effectively than the less polar excited state, thus increasing the energy gap for the electronic transition.
Interestingly, under certain conditions, a phenomenon known as inverted solvatochromism can be observed. This is characterized by a change from negative to positive solvatochromism (or vice versa) as the solvent polarity changes. researchgate.net In some pyridinium (B92312) phenolate (B1203915) dyes, apparent inverted solvatochromism has been reported when using a methanolic solution of tetrabutylammonium (B224687) hydroxide (B78521) in solvents of low polarity. nih.gov This effect was attributed to the preferential solvation of the dye by the polar, hydrogen-bond-donating methanol present in the base solution, rather than an intrinsic property of the dye itself. nih.gov True inverted solvatochromism has been documented for other classes of dyes, such as protonated ferrocenylethenyl-pyrimidines, where a shift from positive to inverted behavior occurs upon protonation. rsc.org
Emission Spectroscopy and Photophysical Processes
Upon absorption of light, an excited molecule can return to its ground state through various radiative (fluorescence, phosphorescence) and non-radiative pathways. Emission spectroscopy, particularly the study of fluorescence, provides a window into the nature of the excited state and the dynamics of these de-excitation processes.
Fluorescence Solvatochromism and Quantum Yields
Similar to absorption, the fluorescence emission of solvatochromic dyes can also be sensitive to the solvent environment, a phenomenon known as fluorescence solvatochromism. The position of the fluorescence maximum can shift with solvent polarity, providing further information about the excited state's interaction with the solvent.
The fluorescence quantum yield (Φf), which is the ratio of the number of emitted photons to the number of absorbed photons, is a critical parameter that reflects the efficiency of the radiative decay pathway. For many solvatochromic dyes, the fluorescence quantum yield is highly dependent on the solvent.
Excited State Intramolecular Charge Transfer (ICT) Mechanisms
The photophysical behavior of this compound is governed by an excited-state intramolecular charge transfer (ICT) process. rsc.org Upon photoexcitation, there is a significant redistribution of electron density within the molecule. In the case of many push-pull systems, this can lead to the formation of a twisted intramolecular charge transfer (TICT) state, where two parts of the molecule twist relative to each other. researchgate.netnih.gov In this twisted conformation, the donor and acceptor moieties are electronically decoupled, which often leads to a non-radiative decay to the ground state and, consequently, fluorescence quenching. researchgate.net The formation and stability of such TICT states are strongly influenced by solvent polarity and viscosity. rsc.org For some molecules, the excited state undergoes a significant rearrangement where, for instance, an aryl ring and a pyrrolinium ring become nearly perpendicular. nih.gov
Vibrational Spectroscopy for Solute-Solvent Interactions
Vibrational spectroscopy, encompassing both infrared and Raman techniques, is a cornerstone for studying the specific interactions between a solute and solvent molecules. These methods probe the quantized vibrational energy levels of a molecule, which are sensitive to changes in bond strength, molecular geometry, and intermolecular forces such as hydrogen bonding.
Fourier Transform Infrared (FTIR) Studies of Hydrogen Bonding
Fourier Transform Infrared (FTIR) spectroscopy is an exceptionally powerful tool for investigating hydrogen bonding. The formation of a hydrogen bond between a solute and a solvent molecule alters the vibrational frequencies of the functional groups involved. For this compound, the phenoxide oxygen atom is a primary hydrogen bond acceptor site.
In aprotic, non-hydrogen-bonding solvents, the vibrational bands of the betaine, particularly those associated with the phenoxide and pyridinium rings, exhibit frequencies characteristic of the isolated solute, influenced only by general electrostatic interactions. However, in protic solvents like alcohols, distinct changes in the FTIR spectrum are observed. The formation of a hydrogen bond (H-bond) between the solvent's hydroxyl group and the betaine's phenoxide oxygen weakens the O-H bond of the solvent and perturbs the electron distribution within the betaine's aromatic system.
Research findings indicate that the stretching frequency of functional groups directly involved in H-bonding is significantly shifted. For instance, the C–O stretching vibration of the phenoxide moiety in this compound would be expected to shift to a lower wavenumber (a red shift) in hydrogen-bond-donating solvents compared to aprotic solvents. This is because the hydrogen bond withdraws electron density from the phenoxide oxygen, slightly weakening the C–O bond. Conversely, the solvent's O-H stretching band shows a significant red shift and broadening, which is a classic indicator of its participation in hydrogen bonding. mdpi.com The magnitude of these shifts often correlates with the hydrogen bond donor strength of the solvent.
Table 1: Representative FTIR Data for a Stilbazolium Betaine in Various Solvents This table presents typical data illustrating the effect of solvent hydrogen-bond-donating capability on the phenoxide C-O stretching vibration. Actual values for this compound may vary.
| Solvent | Solvent Type | Kamlet-Taft α Parameter | Phenoxide C-O Stretch (cm⁻¹) |
|---|---|---|---|
| Toluene | Aprotic, Non-polar | 0.00 | 1350 |
| Acetone | Aprotic, Polar | 0.08 | 1348 |
| 2-Propanol | Protic, H-bond Donor | 0.76 | 1342 |
| Methanol | Protic, H-bond Donor | 0.93 | 1339 |
Raman Spectroscopy for Conformational Analysis in Solution
In non-polar solvents, intramolecular forces and steric effects dominate, establishing a baseline conformation. As solvent polarity increases, the solvent can stabilize different conformers to varying extents. Raman spectroscopy, often coupled with theoretical calculations like Time-Dependent Density Functional Theory (TDDFT), can identify and quantify these conformational populations. nih.gov Specific low-frequency Raman bands, corresponding to torsional or skeletal bending modes, are particularly sensitive to the dihedral angle between the pyridinium and phenoxide rings. A shift in the position or a change in the relative intensity of these bands across a series of solvents can be interpreted as a change in the average molecular conformation. chemrxiv.org For example, a solvent that stabilizes a more planar conformation might lead to a higher frequency for the inter-ring torsional mode.
Nuclear Magnetic Resonance (NMR) Studies of Solvation Shells
Nuclear Magnetic Resonance (NMR) spectroscopy provides unparalleled insight into the local chemical environment of specific atoms within a molecule. By measuring the magnetic properties of atomic nuclei, NMR can detail the structure and dynamics of the solvation shell surrounding the this compound solute.
Probing Local Solvent Environments with NMR Chemical Shifts
The chemical shift (δ) of a nucleus is highly sensitive to the electron density around it. When this compound is dissolved, its strong dipole interacts with surrounding solvent molecules, inducing changes in their electron distribution and, consequently, their NMR chemical shifts. More importantly, the chemical shifts of the solute's own nuclei, particularly the protons and carbons on the aromatic rings, are directly affected by the solvent.
In hydrogen-bond-donating solvents, the protons on the pyridinium ring, being electron-deficient, are particularly sensitive probes. The formation of a hydrogen bond at the phenoxide end of the molecule alters the entire electronic structure through resonance, leading to downfield shifts (higher ppm values) for these protons. The magnitude of this solvent-induced shift can be correlated with solvent parameters, providing a quantitative measure of the specific solute-solvent interactions at different points on the molecule. pnnl.gov By comparing the chemical shifts in a range of solvents, a detailed map of the local polarity and hydrogen-bonding environment around the solute can be constructed.
Table 2: Representative ¹H NMR Chemical Shift Data for a Stilbazolium Betaine Proton in Different Deuterated Solvents This table illustrates typical downfield shifts for a proton on the pyridinium ring (ortho to the vinyl group) as solvent polarity and hydrogen-bonding ability increase. Data is representative.
| Deuterated Solvent | Dielectric Constant (ε) | Ortho-Proton Chemical Shift (δ, ppm) |
|---|---|---|
| Toluene-d₈ | 2.38 | 8.55 |
| Chloroform-d (CDCl₃) | 4.81 | 8.68 |
| Acetone-d₆ | 21.0 | 8.85 |
| Methanol-d₄ | 32.7 | 8.92 |
| Water-d₂ (D₂O) | 80.1 | 9.01 |
Diffusion Measurements for Solute-Solvent Dynamics
Understanding the structure of the solvation shell is complemented by studying its dynamics. Pulsed-Field Gradient Spin-Echo (PFG-SE) NMR is a powerful non-invasive technique for measuring the self-diffusion coefficients of molecules. magritek.comnih.gov This experiment allows for the direct measurement of the translational motion of both the solute (this compound) and the solvent molecules.
In an ideal solution, the diffusion of a solute is described by the Stokes-Einstein equation, which relates the diffusion coefficient to the viscosity of the solvent and the hydrodynamic radius of the solute. However, strong solute-solvent interactions can lead to deviations from this model. If the solvent molecules form a tightly bound, long-lived solvation shell around the betaine, this supramolecular entity will diffuse as a whole. nih.gov Consequently, the measured diffusion coefficient of the solute will be smaller than predicted, and the effective hydrodynamic radius will be larger than the molecular dimensions alone would suggest.
By measuring the diffusion coefficient of this compound in a series of solvents with similar viscosities but different chemical properties (e.g., protic vs. aprotic), the extent of this dynamic coupling can be quantified. A significantly slower diffusion in a hydrogen-bonding solvent, for example, provides strong evidence for the formation of a stable solvation shell that moves in concert with the solute.
Computational and Theoretical Insights into Solvent Effects
Quantum Chemical Calculations of Electronic Structure and Solvatochromism
Quantum chemical calculations are instrumental in understanding the electronic properties of molecules and how they are influenced by their environment. For o-tert-Butylstilbazolium betaine (B1666868), these methods can predict its spectroscopic behavior in different solvents, a phenomenon known as solvatochromism.
Density Functional Theory (DFT) for Ground and Excited States
Density Functional Theory (DFT) has become a primary tool for investigating the electronic structure of molecules. By approximating the electron density, DFT can accurately calculate the energies of the ground and excited states of o-tert-Butylstilbazolium betaine. These calculations are fundamental to understanding the molecule's stability and reactivity. For instance, DFT can be employed to optimize the molecular geometry of the betaine in both its ground and first excited states, providing insights into how its structure changes upon electronic excitation. The choice of functional and basis set is critical for obtaining accurate results, with hybrid functionals like B3LYP often being used for organic dyes.
Time-Dependent DFT (TDDFT) for Absorption and Emission Prediction
To specifically probe the solvatochromic behavior of this compound, Time-Dependent Density Functional Theory (TDDFT) is employed. TDDFT is an extension of DFT that allows for the calculation of electronic transition energies, which correspond to the absorption of light. By performing TDDFT calculations in the presence of a solvent model (either implicit, using a polarizable continuum model, or explicit, with individual solvent molecules), one can predict the absorption and emission spectra of the betaine in different solvents. These predictions can then be compared with experimental data to validate the computational model and to understand the nature of the electronic transitions involved. For example, a shift in the predicted absorption maximum to a lower energy (a red shift) in a more polar solvent would indicate that the excited state is more polar than the ground state.
Molecular Orbital Analysis (HOMO-LUMO Gaps and Charge Distribution)
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key to understanding the electronic transitions and reactivity of a molecule. aimspress.com The energy difference between the HOMO and LUMO, often referred to as the HOMO-LUMO gap, provides a qualitative measure of the molecule's excitability. aimspress.com For this compound, analysis of the HOMO and LUMO can reveal the nature of the primary electronic transition. Typically for such dyes, the HOMO is located on the more electron-rich part of the molecule and the LUMO on the more electron-deficient part, indicating a charge-transfer character for the transition. The distribution of electron density in these orbitals, and how it changes upon excitation, can be visualized to understand the direction and magnitude of the charge transfer. The HOMO-LUMO gap is also an indicator of the chemical reactivity and kinetic stability of the molecule. aimspress.com
| Computational Parameter | Significance for this compound |
| DFT Optimized Geometry | Provides the most stable 3D structure in the ground and excited states. |
| TDDFT Excitation Energies | Predicts the UV-Vis absorption and emission spectra in various solvents. |
| HOMO-LUMO Gap | Indicates the energy required for electronic excitation and relates to chemical reactivity. aimspress.com |
| Charge Distribution | Reveals the polarity of the ground and excited states, explaining solvatochromic shifts. |
Molecular Dynamics (MD) Simulations of Solvation Phenomena
While quantum chemical calculations provide detailed electronic information, Molecular Dynamics (MD) simulations offer a dynamic picture of how individual solvent molecules arrange and interact with the solute.
Modeling Solute-Solvent Interactions and Cybotactic Region
MD simulations model the movement of atoms and molecules over time by solving Newton's equations of motion. For this compound, an MD simulation would typically place one or more betaine molecules in a box filled with a chosen solvent. By tracking the trajectories of all particles, the simulation can reveal the structure of the solvent shell, or cybotactic region, around the solute. Analysis of radial distribution functions from the simulation data can show, on average, how close specific solvent atoms are to different parts of the betaine molecule. This provides a detailed picture of the solute-solvent interactions, such as the preferential solvation of the charged moieties of the betaine.
| Simulation Parameter | Insights into Solvation of this compound |
| Radial Distribution Functions | Describes the arrangement of solvent molecules around the solute. |
| Hydrogen Bond Analysis | Quantifies the extent and dynamics of hydrogen bonding between the solute and protic solvents. arxiv.org |
| Solvent Accessible Surface Area | Indicates which parts of the solute are most exposed to the solvent. |
| Diffusion Coefficients | Characterizes the mobility of the solute and solvent molecules. arxiv.org |
Preferential Solvation Studies in Binary Solvent Mixtures
The phenomenon of preferential solvation, where the composition of the solvent in the immediate vicinity of a solute molecule differs from that of the bulk solution, has been investigated for betaine dyes, including those structurally similar to this compound, in binary solvent mixtures. nih.govwalshmedicalmedia.com These studies monitor the charge-transfer band of the dye to understand the local environment.
In mixtures such as dichloromethane/acetonitrile, dichloromethane/methanol (B129727), and acetonitrile/water, it has been demonstrated that both specific interactions (like hydrogen bonding) and dielectric enrichment contribute to preferential solvation. nih.gov For instance, in dichloromethane/methanol mixtures, hydrogen bonding is the dominant factor in the preferential solvation of betaine dyes. nih.gov Conversely, in acetonitrile/water systems, dielectric enrichment plays a more significant role. nih.gov The study of various solvatochromic indicators, including the Dimroth-Reichardt ET(30) betaine dye, in mixtures of 2-methylpropan-2-ol with solvents like hexane, benzene, and various alcohols, has further elucidated the complex interplay between solute-solvent and solvent-solvent interactions in determining the local solvent composition around the probe molecule. rsc.org These investigations are crucial for understanding how the microscopic environment influences the spectroscopic properties of this compound and for accurately interpreting solvatochromic data in mixed solvent systems.
Development and Validation of Empirical Solvent Scales
The unique solvatochromic properties of this compound have been instrumental in the development and validation of empirical solvent scales that quantify different aspects of solvent-solute interactions.
A significant application of this compound is in the establishment of a solvent acidity (SA) scale. This scale is derived from the solvatochromic comparison method, utilizing the visible spectra of this compound and its non-basic homomorph, o,o'-di-tert-butylstilbazolium betaine. capes.gov.br The SA parameter quantifies the hydrogen-bond donor capability of a solvent.
Computational studies have shown a strong correlation between the SA parameter and the partial charge on the most positive hydrogen atom of the solvent molecule. researchgate.netresearchgate.net This finding provides a theoretical underpinning for the experimentally derived SA scale, linking a macroscopic property (solvatochromic shift) to a fundamental molecular parameter. The analysis of the SA scale has demonstrated its utility in classifying a wide range of organic solvents based on their hydrogen-bond donating strength. capes.gov.br
Beyond acidity, the solvatochromism of probes like this compound contributes to a broader understanding of solvent effects, which can be dissected into parameters for solvent dipolarity (SdP) and polarizability (SP). Computational analyses have revealed the molecular properties that underpin these empirical parameters. mdpi.comresearchgate.net
It has been shown that solvent polarity, as measured by parameters related to solvatochromism, correlates positively with the molecular dipole moment and quadrupolar amplitude of the solvent molecules. mdpi.comresearchgate.net This suggests that solvent polarity arises from non-specific interactions involving the permanent charges on the solvent molecules. mdpi.com Surprisingly, these empirical parameters show a negative correlation with the molecular polarizability of the solvent. mdpi.comresearchgate.net This inverse relationship highlights the complexity of solvent-solute interactions, where increasing polarizability appears to counteract the effects of polarity on the observed solvatochromic shifts. This "ambiguity" is an important consideration when using these scales in linear free energy relationships. mdpi.com
The solvent scales derived using this compound and similar probes have been extensively compared with well-established scales such as the Kamlet-Taft parameters (α for hydrogen-bond acidity, β for hydrogen-bond basicity, and π* for dipolarity/polarizability) and the Reichardt ET(30) scale. d-nb.inforesearchgate.netmdpi.com
The SA scale, based on this compound, offers a refined measure of solvent acidity and shows good correlation with the Kamlet-Taft α scale. researchgate.net However, analyses have also revealed that the α scale may contain residual dependences on other molecular properties beyond just hydrogen-bond donor acidity. researchgate.net
Similarly, the dipolarity/polarizability parameters derived from probes like o,o'-di-tert-butylstilbazolium betaine share commonalities with the Kamlet-Taft π* and Reichardt's ET(30) scales. mdpi.comresearchgate.net All these scales exhibit a positive correlation with the solvent's dipole moment and a negative correlation with its polarizability. mdpi.comresearchgate.netresearchgate.net The ET(30) scale, based on the highly sensitive Reichardt's dye, is particularly noted for its strong dependence on solvent acidity, which is a factor also captured by the SA scale. researchgate.netnih.gov These comparative analyses are crucial for understanding the strengths and limitations of each scale and for ensuring their appropriate application in correlating and predicting chemical phenomena in different solvent environments. d-nb.info
The following table provides a comparative look at different solvent polarity scales and the probes used to derive them.
| Scale | Probe Molecule(s) | Property Measured |
| SA | This compound and o,o'-di-tert-butylstilbazolium betaine | Solvent Acidity (Hydrogen-Bond Donation) capes.gov.bracs.org |
| SdP, SP | 2-(dimethylamino)-7-nitrofluorene and its homomorph | Solvent Dipolarity and Polarizability acs.org |
| Kamlet-Taft α, β, π * | Various nitroaromatic compounds | Hydrogen-Bond Acidity, Basicity, and Dipolarity/Polarizability acs.org |
| Reichardt's ET(30) | 2,6-diphenyl-4-(2,4,6-triphenylpyridinium-1-yl)phenolate (Reichardt's Dye) | Overall Solvent Polarity researchgate.net |
Machine Learning Applications in Solvent Property Prediction
The wealth of data generated from solvatochromic studies, including those utilizing this compound, is increasingly being leveraged in machine learning (ML) models to predict solvent properties and their effects on chemical reactions and processes. researchgate.netchemrxiv.orgnih.govnih.govresearchgate.net These advanced computational techniques offer a powerful approach to navigating the complex, multi-faceted nature of solvent-solute interactions.
ML models are being trained on large datasets of experimental solubility and reaction outcomes in various solvents. chemrxiv.orgresearchgate.net By learning the relationships between solvent descriptors (which can be derived from solvatochromic scales) and the target property, these models can predict, for instance, the solubility of a new compound in a range of solvents or identify optimal solvents for a particular chemical transformation. researchgate.netchemrxiv.org For example, ML workflows have been developed to predict the solubility of hydrophobic molecules in aqueous co-solvent mixtures, a critical aspect in pharmaceutical development and sustainable chemistry. chemrxiv.org
Furthermore, ML models can predict empirical solvent parameters themselves, such as the ET(30) value, for solvents where experimental measurements are difficult or unavailable. mdpi.com By using molecular descriptors as input, these models can provide valuable estimations of a solvent's polarity. The application of techniques like artificial neural networks and support vector machines has shown considerable success in predicting solubility and other solvent-dependent properties, often achieving accuracy close to the inherent noise in the experimental training data. researchgate.netrsc.org
The following table presents a summary of machine learning models applied to the prediction of solvent-related properties.
| Model Type | Application | Predicted Property |
| Light Gradient Boosting Machine (LGBM) | Predicting aqueous and organic solubility | log(Solubility) chemrxiv.org |
| Artificial Neural Network (ANN), Support Vector Machine (SVM), Random Forest (RF), etc. | Predicting solubility in organic solvents and water | log(Solubility) researchgate.net |
| Enhanced Transformer-based Model | Predicting Reichardt's ET(30) values | ÊT(30) mdpi.com |
| Multiple Linear Regression (MLR), Artificial Neural Network (ANN) | Predicting Reichardt's ET(30) values from colorimetric data | ET(30) rsc.org |
Advanced Applications of O Tert Butylstilbazolium Betaine in Chemical Research
Applications in Understanding Chemical Reactivity and Catalysis
The local environment created by solvent molecules can profoundly influence the progression and outcome of chemical reactions. o-tert-Butylstilbazolium betaine (B1666868) serves as an effective tool for quantifying these interactions, offering insights into reaction kinetics, equilibria, and the role of the solvent in catalytic mechanisms.
The rate of a chemical reaction can be significantly altered by the polarity of the solvent, which can differentially stabilize the reactants and the transition state. Similarly, the position of a chemical equilibrium depends on the relative stabilization of reactants and products. The ground state of o-tert-butylstilbazolium betaine is a highly polar zwitterion, while its electronically excited state is considerably less polar. This large change in dipole moment upon excitation results in a dramatic, solvent-dependent shift in its longest-wavelength absorption band, a phenomenon known as negative solvatochromism.
This solvatochromic shift, when quantified, provides an empirical measure of solvent polarity, famously captured in the E_T(30) scale. By correlating the kinetic rate constant (k) or the equilibrium constant (K) of a reaction with the E_T(30) values of the solvents in which the reaction is performed, chemists can gain a quantitative understanding of how solvent polarity dictates chemical reactivity. For instance, a reaction that proceeds through a more polar transition state than its reactants will typically be accelerated in solvents with higher E_T(30) values.
The table below illustrates how the rate of a hypothetical S_N2 reaction might correlate with the empirical solvent polarity parameter E_T(30), which can be measured using stilbazolium betaine dyes.
| Solvent | E_T(30) (kcal/mol) | Relative Rate Constant (k_rel) |
| n-Hexane | 31.0 | 1 |
| Toluene | 33.9 | 50 |
| Acetone | 42.2 | 2,000 |
| Dimethyl Sulfoxide | 45.1 | 20,000 |
| Acetonitrile | 45.6 | 30,000 |
| Methanol (B129727) | 55.4 | 500,000 |
| Water | 63.1 | 15,000,000 |
This is an interactive data table based on established chemical principles. The E_T(30) values are literature values, while the relative rate constants are illustrative.
In many catalytic processes, particularly those involving acid or base catalysis, the hydrogen-bond donating (HBD) ability, or acidity, of the solvent is a critical parameter. While broad polarity scales like E_T(30) are useful, they often combine the effects of solvent dipolarity/polarizability and solvent acidity. mdpi.com To deconstruct these effects, more specific probes are necessary.
This compound and its derivatives have been instrumental in developing solvent scales that specifically quantify acidity. researchgate.net The phenoxide oxygen atom in the betaine structure is a strong hydrogen-bond acceptor. Consequently, the energy of its electronic transition is particularly sensitive to the HBD strength of the solvent. This sensitivity allows it to be used to establish empirical scales of solvent acidity, such as Catalán's SA scale. nih.gov A higher SA value indicates a stronger solvent acidity.
By measuring the SA value of a solvent or solvent mixture, researchers can predict its influence on catalytic reactions where proton transfer or hydrogen bonding to a substrate or catalyst is a key mechanistic step. This allows for the rational selection of solvents to optimize catalytic efficiency and selectivity.
The following table presents the Catalán Solvent Acidity (SA) values for several common solvents, which can be determined using solvatochromic probes like this compound.
| Solvent | Catalán SA | General Effect on Acid-Catalyzed Reaction Rate |
| n-Hexane | 0.00 | Very Slow |
| Tetrahydrofuran (THF) | 0.03 | Slow |
| Ethyl Acetate | 0.04 | Slow |
| Acetone | 0.07 | Moderate |
| Acetonitrile | 0.17 | Moderate-Fast |
| 2-Propanol | 0.43 | Fast |
| Ethanol (B145695) | 0.54 | Very Fast |
| Methanol | 0.64 | Very Fast |
| Water | 1.00 | Extremely Fast |
This is an interactive data table. The SA values are from published literature. nih.gov
Development of Novel Solvatochromic Sensors
The distinct and visually apparent color change of this compound in response to its environment makes it an ideal candidate for the active element in optochemical sensors. researchgate.net These sensors can be designed to detect the presence of specific chemical species, particularly volatile organic compounds (VOCs), in either gas or liquid phases.
To create a practical sensor, the betaine dye is typically immobilized within a solid, transparent matrix. Common methods of immobilization include embedding the dye in a polymer film or entrapping it within a porous glass or ceramic network via a sol-gel process. researchgate.net This creates a robust and reusable sensor material where the dye is accessible to the analyte.
The operational principle of such a sensor is straightforward: when the sensor is exposed to an analyte vapor, such as ethanol or acetone, the analyte molecules diffuse into the matrix and alter the polarity of the microenvironment surrounding the immobilized betaine molecules. This change in local polarity induces a hypsochromic (blue) shift in the dye's absorption spectrum, resulting in a measurable color change. researchgate.net The magnitude of this change can be correlated with the concentration of the analyte. The sensitivity and selectivity of these sensors can be further tuned by chemically modifying the support matrix, for example, by incorporating hydrophobic siloxanes to minimize interference from humidity. researchgate.net
The table below demonstrates the typical response of a sensor film containing an immobilized stilbazolium betaine to various solvent vapors.
| Analyte Vapor | Polarity (E_T(30)) | Typical Sensor Color | Absorption Max (λ_max) |
| Air (no analyte) | ~31 | Green-Blue | ~610 nm |
| Toluene | 33.9 | Blue | ~585 nm |
| Acetone | 42.2 | Violet | ~540 nm |
| Ethanol | 55.4 | Red-Violet | ~515 nm |
| Water | 63.1 | Red | ~480 nm |
This is an interactive data table illustrating the principle of solvatochromic vapor sensing. The colors and wavelengths are representative.
Future Perspectives and Emerging Research Directions
Integration with Advanced Spectroscopic Techniques
A primary future direction for o-tert-Butylstilbazolium betaine (B1666868) is its study using advanced, time-resolved spectroscopic methods. While its steady-state solvatochromism is well-documented, techniques like femtosecond transient absorption and ultrafast fluorescence up-conversion can provide unprecedented insight into the dynamic processes following photoexcitation. mdpi.comresearchgate.net These methods allow researchers to observe the entire photochemical and photophysical lifecycle of the molecule on timescales ranging from femtoseconds to microseconds.
Future research will likely focus on:
Direct Observation of ICT Dynamics: Tracking the precise timescale of the intramolecular charge transfer event.
Solvent Relaxation Dynamics: Observing how the solvent shell reorganizes around the newly formed excited-state dipole moment. This is crucial for understanding the specific and non-specific interactions that govern solvatochromism.
Isomerization Pathways: Investigating the dynamics of photochemical cis/trans isomerization, a known process for stilbazolium derivatives, can reveal how solvent properties influence reaction coordinates and potential energy surfaces. acs.org
By applying these advanced techniques, a more complete and dynamic picture of the interactions between o-tert-Butylstilbazolium betaine and its environment can be constructed, moving beyond the static view offered by conventional UV-Vis spectroscopy. dntb.gov.ua
High-Throughput Screening and Data-Driven Approaches for Solvent Characterization
The sensitivity of this compound to its environment makes it an ideal candidate for high-throughput screening (HTS) platforms. Future applications could involve using this probe in automated systems to rapidly characterize the properties of large libraries of solvents, such as novel deep eutectic solvents or ionic liquids. By integrating the probe into microplate-based workflows, hundreds or thousands of solvent compositions can be analyzed for their polarity and hydrogen-bonding characteristics in a fraction of the time required by traditional methods.
This wealth of data can then fuel data-driven approaches and machine learning models. scribd.com By correlating the spectral data of this compound with other known solvent parameters, it is possible to develop predictive models. For example, multilinear regression analyses have already been used to connect solvent parameters with material properties. scribd.comresearchgate.net Future work could involve training neural networks to predict complex solvent behaviors, such as solubility or reactivity, based on the simple-to-acquire spectral signature of the probe.
Rational Design of Next-Generation Solvatochromic Probes
While this compound is an excellent probe, there is significant potential in using it as a scaffold for the rational design of next-generation solvatochromic dyes with tailored properties. kuleuven.be Drawing inspiration from synthetic work on related compounds, future research can systematically modify its structure to achieve specific goals: nih.gov
Tuning Sensitivity and Wavelength: Introducing electron-donating or electron-withdrawing groups at various positions on the aromatic rings can fine-tune the energy of the frontier molecular orbitals, thereby altering the probe's sensitivity and shifting its absorption range. Extending the π-conjugated system could push the operational wavelength into the near-infrared (NIR), which is highly desirable for biological imaging applications to minimize background autofluorescence. researchgate.net
Enhancing Photostability: Strategic modifications can be made to improve the molecule's robustness against photodegradation, leading to more reliable and reusable sensor systems.
Developing Ratiometric Probes: Covalently linking this compound to a second, solvent-insensitive fluorophore could create a ratiometric sensor. Such a construct would allow for measurements based on the ratio of two emission intensities, providing a built-in correction for concentration and excitation power fluctuations.
Exploration in New Material Science Contexts
The unique electronic properties of the stilbazolium core suggest promising applications for this compound beyond its role as a simple solvent probe. Two key areas of future exploration in materials science are nonlinear optics and responsive materials.
Nonlinear Optical (NLO) Materials: Stilbazolium derivatives, such as DAST (4'-dimethylamino-N-methyl-4-stilbazolium tosylate), are renowned for their exceptionally large second and third-order nonlinear optical coefficients. researchgate.net Given its structural similarity, this compound is a prime candidate for investigation as an NLO material. Future research could explore its use in applications like electro-optic switching, terahertz wave generation, and optical data storage.
Responsive Polymer Films and Sensors: Incorporating this compound into polymer matrices could lead to the creation of "smart" materials. acs.org For instance, a thin film of a polymer doped with the betaine could change color in response to changes in ambient humidity, organic vapors, or temperature. This could form the basis for simple, low-cost, and visual chemical sensors for environmental monitoring or industrial process control.
Bridging Macroscopic and Microscopic Solvent Theories
This compound is an ideal tool for bridging the gap between macroscopic solvent properties (like polarity) and the microscopic world of molecular interactions. Future research will increasingly combine precise experimental measurements of its solvatochromic shifts with sophisticated computational chemistry. researchgate.net
By performing Time-Dependent Density Functional Theory (TD-DFT) calculations within a Polarized Continuum Model (PCM), researchers can simulate the solvatochromic behavior and compare it directly to experimental results. researchgate.net Discrepancies between experiment and theory, particularly in hydrogen-bonding solvents, highlight the limitations of current models and drive their improvement. researchgate.net
Future work will focus on:
Refining Computational Models: Using the experimental data from this compound to test and refine advanced solvation models, such as the SMD model or approaches that explicitly include the first few solvent molecules in the quantum mechanical calculation. researchgate.net
Studying Preferential Solvation: Using the probe in binary solvent mixtures to study the phenomenon of preferential solvation, where the probe's immediate microenvironment is enriched in one of the solvent components. mdpi.com This provides a powerful test for theories of liquid-liquid interactions.
Data Tables
Table 1: Illustrative Solvatochromic Behavior of this compound in Various Solvents. This table demonstrates the characteristic hypsochromic (blue) shift of the long-wavelength absorption maximum (λmax) as solvent polarity increases.
| Solvent | Dielectric Constant (ε) | λ_max (nm) |
| Toluene | 2.4 | 610 |
| Chloroform | 4.8 | 585 |
| Acetone | 20.7 | 515 |
| Ethanol (B145695) | 24.6 | 480 |
| Methanol (B129727) | 32.7 | 465 |
| Water | 80.1 | 430 |
Q & A
Q. How can o-tert-butylstilbazolium betaine be characterized using spectroscopic and chromatographic methods?
o-tert-Butylstilbazolium betaine is characterized via solvatochromism, where its UV-Vis absorption spectrum shifts in response to solvent polarity. For example, it was used to establish a generalized solvent acidity scale by measuring spectral changes in diverse solvents . Chromatographically, hydrophilic interaction liquid chromatography (HILIC) coupled with tandem mass spectrometry (MS/MS) is recommended. Key parameters include collision energy (CoE), fragmentor voltage (FV), and source temperature, optimized via experimental design (e.g., central composite design) to enhance sensitivity in multiple reaction monitoring (MRM) mode .
Q. What role does this compound play in solvent acidity measurements?
This compound acts as a solvatochromic dye, enabling quantification of solvent acidity through bathochromic shifts in its absorption spectrum. Its tert-butyl groups reduce steric hindrance, enhancing sensitivity to solvent interactions. Catalán et al. (1997) demonstrated its utility in correlating solvent acidity with spectral data, providing a framework for predicting solute-solvent interactions in non-aqueous systems .
Advanced Research Questions
Q. How can researchers design experiments to resolve contradictory data on dual effects of betaine derivatives in transport studies?
For compounds like o-tert-butylstilbazolium betaine, kinetic analysis with varying substrate concentrations (e.g., 0.001–50 mM) is critical. For instance, dual effects (inhibition vs. activation) observed in GABA transport studies with betaine analogs were resolved by logistic fitting models to distinguish concentration-dependent behavior. This approach requires rigorous control of co-applied substrates and statistical validation (e.g., SEM of replicates) .
Q. What experimental design strategies optimize chromatographic quantification of betaine analogs in complex matrices?
Use response surface methodology (RSM) to optimize MS/MS parameters. For example, a central composite design (CCD) can model interactions between CoE, FV, and temperature, with MRM peak area as the response variable. This method improves limits of detection (LODs) even for non-trace matrices, enabling future applications to trace-level analyses .
Q. How can flux balance analysis (FBA) elucidate metabolic interactions of betaine derivatives in extremophiles?
FBA simulations with biomass as the objective function can predict betaine production fluxes in osmoadaptive pathways. For example, in Chromohalobacter salexigens, restricting choline uptake while varying glucose uptake rates (1–3 mmol/gDW/h) revealed monotonic increases in betaine flux (0.45–0.89 mmol/gDW/h). Validate predictions via flux variability analysis (FVA) to assess alternate optimal solutions .
Methodological Notes
- Data Contradiction Analysis : When conflicting results arise (e.g., dual transport effects), use segmented concentration ranges and non-linear regression to identify mechanistic thresholds .
- Instrumental Optimization : Prioritize experimental design (e.g., CCD) over one-factor-at-a-time (OFAT) approaches to capture parameter interactions in MS/MS workflows .
- Computational Validation : Pair FBA with FVA to ensure robustness of metabolic predictions, particularly in genome-scale models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
